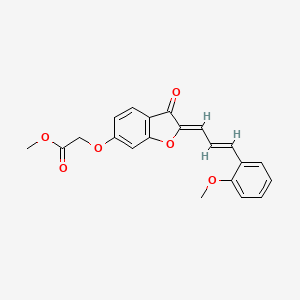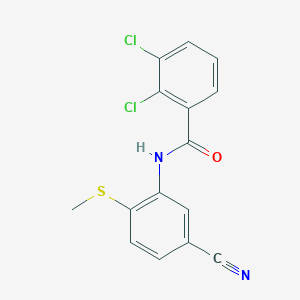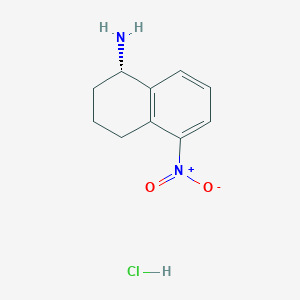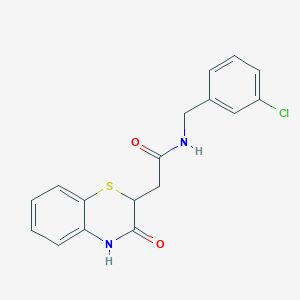
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C8H13NO2 . It contains a total of 23 bonds: 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains an ester functional group (COO), a nitrile group (CN), and a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Esters like this compound can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol in the presence of water. This reaction can be catalyzed by either an acid or a base .Wirkmechanismus
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester is an organocyanide compound, which means that it contains a carbon-nitrogen triple bond. This triple bond is reactive, and can undergo a variety of reactions with other molecules, including nucleophilic substitution, electrophilic addition, and radical addition. The reactivity of the triple bond allows this compound to be used as an intermediate in the synthesis of other compounds, as well as in the study of the mechanism of action of certain drugs.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to have an inhibitory effect on the growth of certain cancer cells, and to have anti-inflammatory and analgesic effects. In addition, it has been shown to reduce the levels of certain hormones, including testosterone and cortisol, and to reduce the levels of certain enzymes, including cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized. It is also highly reactive, which makes it useful for synthesizing a variety of compounds. However, it is also highly toxic and flammable, and should be handled with extreme caution.
Zukünftige Richtungen
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester has a wide range of potential uses in scientific research. In the future, it could be used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. It could also be used to develop new pharmaceuticals and agrochemicals, as well as to synthesize polymers, dyes, and other organic compounds. Additionally, it could be used to study the effects of environmental pollutants, and to develop new methods for the synthesis of organic compounds.
Synthesemethoden
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester can be synthesized by the reaction of propanoic acid and potassium cyanide in an aqueous medium. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction yields a solution of this compound and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester has been used in scientific research for a variety of purposes, including the synthesis of pharmaceuticals and agrochemicals, as well as the production of polymers, dyes, and other organic compounds. It has also been used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds.
Eigenschaften
IUPAC Name |
tert-butyl 2-cyanopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMTZSKYRBPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66476-82-2 |
Source


|
| Record name | tert-butyl 2-cyano-2-methylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621599.png)

![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)



![3-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2621612.png)
![2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621613.png)
![4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B2621614.png)

![2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2621617.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)